molecular formula C18H21NO2 B4703293 N-(3-ethoxypropyl)biphenyl-4-carboxamide

N-(3-ethoxypropyl)biphenyl-4-carboxamide

Cat. No.: B4703293
M. Wt: 283.4 g/mol
InChI Key: QIDNVDFBQAAZAW-UHFFFAOYSA-N
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Description

Overview of Biphenyl (B1667301) Architectures in Bioactive Compounds

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net This architectural motif is found in numerous bioactive compounds and pharmaceuticals, where it often plays a crucial role in their biological activity. researchgate.netfrontiersin.org The biphenyl unit provides a rigid yet conformationally flexible framework that can effectively orient functional groups for optimal interaction with biological receptors. Its lipophilic nature can also enhance membrane permeability. Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.net

Contextualization of N-(3-ethoxypropyl)biphenyl-4-carboxamide within Related Structural Classes

This compound integrates the key features of both carboxamides and biphenyls. It belongs to the broader class of N-substituted biphenyl carboxamides. The core structure is a biphenyl-4-carboxamide, which features a carboxamide group attached to the 4-position of a biphenyl ring system. The "N-(3-ethoxypropyl)" substituent on the amide nitrogen introduces an aliphatic chain with an ether linkage, adding flexibility and modifying the compound's polarity and hydrogen bonding capabilities. This specific combination of a rigid biphenyl core, a versatile carboxamide linker, and a flexible N-alkyl ether side chain positions this compound as a compound with potential for diverse chemical interactions and biological activities.

Physicochemical Properties and Synthesis of this compound

A comprehensive understanding of a chemical compound necessitates a detailed examination of its physical and chemical properties, as well as the methods for its preparation. This section outlines the known physicochemical characteristics and a plausible synthetic route for this compound.

Tabulated Physicochemical Data

The following table summarizes some of the key computed and, where available, experimental properties of related biphenyl carboxamide structures to provide context for this compound.

PropertyValueSource
Molecular Formula C18H21NO2PubChem
Molecular Weight 283.37 g/mol PubChem
General Form Expected to be a solid at room temperature

Note: Data for the specific compound this compound is limited in publicly available databases. The information presented is based on the analysis of its constituent parts and data from closely related compounds.

Synthesis and Purification Methods

The synthesis of this compound would typically involve the formation of an amide bond between biphenyl-4-carboxylic acid and 3-ethoxypropan-1-amine. A common and effective method for this transformation is the use of a coupling agent.

One plausible synthetic route involves the following steps:

Activation of the Carboxylic Acid: Biphenyl-4-carboxylic acid is first activated to a more reactive intermediate. This can be achieved using a variety of reagents, such as thionyl chloride to form the acyl chloride, or by using peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 3-ethoxypropan-1-amine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to neutralize the acid formed during the reaction.

Purification: Following the reaction, the crude product, this compound, is purified. Standard laboratory techniques such as extraction, washing, and recrystallization or column chromatography on silica (B1680970) gel are employed to isolate the pure compound.

The synthesis of related biphenyl derivatives has been achieved through various cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov For instance, a bromo-substituted benzamide (B126) could be coupled with phenylboronic acid to construct the biphenyl framework.

Research Findings and Applications

While specific research dedicated solely to this compound is not extensively documented in publicly accessible literature, the broader class of biphenyl carboxamides has been the subject of various scientific investigations. The findings from these studies provide a basis for understanding the potential applications and areas of interest for this particular compound.

Overview of Published Research

Research on biphenyl carboxamide derivatives spans several areas of medicinal chemistry and materials science. Studies have explored their potential as therapeutic agents, leveraging the combined properties of the biphenyl and carboxamide moieties. For example, various biphenyl derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net The carboxamide linkage is often crucial for the biological activity, facilitating interactions with target enzymes or receptors. nih.govnih.gov

Tabulated Summary of Research Applications

The following table summarizes potential research applications for compounds structurally related to this compound, based on studies of the broader biphenyl carboxamide class.

Area of ResearchPotential ApplicationRationale
Medicinal Chemistry Anticancer AgentsThe biphenyl scaffold is present in several anticancer drugs, and carboxamide derivatives have shown antiproliferative activity. nih.govresearchgate.net
Medicinal Chemistry Anti-inflammatory AgentsBiphenyl derivatives are known for their anti-inflammatory properties. researchgate.netresearchgate.net
Medicinal Chemistry Antimicrobial AgentsCertain biphenyl compounds have demonstrated antibacterial and antifungal activity. frontiersin.orgnih.gov
Materials Science Organic SynthesisBiphenyl carboxamides serve as versatile intermediates in the synthesis of more complex molecules. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-ethoxypropyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-14-6-13-19-18(20)17-11-9-16(10-12-17)15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDNVDFBQAAZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 3 Ethoxypropyl Biphenyl 4 Carboxamide and Analogues

Synthetic Routes to Biphenyl-4-carboxylic Acid Precursors

The formation of the key intermediate, biphenyl-4-carboxylic acid, is a critical phase in the synthesis of N-(3-ethoxypropyl)biphenyl-4-carboxamide. This process involves two principal stages: the construction of the biphenyl (B1667301) backbone and the subsequent installation of a carboxyl group at the para-position.

Preparation of Substituted Biphenyls

The synthesis of biphenyl scaffolds is a well-established area of organic chemistry, with several robust cross-coupling reactions available. nih.gov These methods are essential for creating the central C-C bond that links the two phenyl rings. The choice of method often depends on the availability of starting materials, functional group tolerance, and scalability.

Prominent metal-catalyzed reactions for biphenyl synthesis include the Suzuki-Miyaura, Ullmann, Stille, and Negishi couplings. nih.gov

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming biaryl linkages. It involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium(0) complex. nih.govresearchgate.net The reaction typically requires a base, such as sodium carbonate or potassium phosphate, and is known for its mild conditions and high tolerance for various functional groups. researchgate.netacs.org

Ullmann Reaction: A classical method, the Ullmann reaction involves the coupling of two aryl halide molecules in the presence of copper metal, often at elevated temperatures. nih.govacs.org While effective, the traditional conditions can be harsh. Modern variations have been developed that use soluble copper catalysts and ligands, allowing the reaction to proceed under milder conditions. nih.gov

Stille Coupling: This reaction pairs an organotin compound with an organic halide, catalyzed by palladium. nih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Negishi Coupling: In this method, an organozinc compound is coupled with an organic halide in the presence of a nickel or palladium catalyst. nih.gov The reaction proceeds through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

The following table provides a comparative overview of common biphenyl synthesis methods.

Reaction Reactants Catalyst Key Advantages Key Disadvantages
Suzuki-Miyaura Aryl Halide + Arylboronic AcidPalladium (e.g., Pd(PPh₃)₄, Pd/C)Mild conditions, high functional group tolerance, commercially available reagents, boronic acids are generally non-toxic. nih.govresearchgate.netacs.orgBoronic acids can undergo side reactions like protodeboronation.
Ullmann Aryl Halide + Aryl HalideCopperDoes not require organometallic reagents, can be cost-effective. nih.govacs.orgOften requires high temperatures, can have limited substrate scope in classical format. nih.gov
Stille Aryl Halide + OrganostannanePalladiumBroad substrate scope. nih.govToxicity and difficulty in removing organotin byproducts. nih.gov
Negishi Aryl Halide + OrganozincPalladium or NickelHigh reactivity and yields. nih.govOrganozinc reagents are moisture and air-sensitive. nih.gov

Carboxylation Strategies

Once the biphenyl core is synthesized, the next step is the introduction of a carboxylic acid group at the 4-position. Several carboxylation methods can be employed.

Grignard Reagent Carboxylation: A classic and reliable method involves converting a 4-halobiphenyl (e.g., 4-bromobiphenyl) into a Grignard reagent by reacting it with magnesium metal. numberanalytics.com This organometallic intermediate then reacts with carbon dioxide (CO2), typically from dry ice, followed by acidic workup to yield biphenyl-4-carboxylic acid. numberanalytics.com

Oxidation of Alkylbiphenyls: If a 4-alkylbiphenyl, such as 4-methylbiphenyl, is available or easily synthesized, the alkyl group can be oxidized to a carboxylic acid. chemicalbook.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. A patent describes a process where biphenyl is reacted with chloroacetyl and then oxidized with potassium permanganate to produce biphenyl-4-carboxylic acid. chemicalbook.comgoogle.com

Metal-Catalyzed Carboxylation: Modern methods utilize transition metal catalysts to directly carboxylate aryl halides or pseudohalides with CO2. Nickel-catalyzed systems, in particular, have been developed for the carboxylation of aryl chlorides at atmospheric pressure of CO2, using a reducing agent like manganese powder. nih.govorganic-chemistry.org Palladium-catalyzed carbonylations of aryl halides using carbon monoxide sources are also effective. organic-chemistry.org

Direct C-H Carboxylation: Emerging techniques aim for the direct carboxylation of aromatic C-H bonds with CO2, which is highly atom-economical. researchgate.net These reactions can be challenging for less acidic C-H bonds and may require strong bases or specific catalytic systems. researchgate.net

Amidation Reactions for Carboxamide Formation

The final key transformation is the formation of the amide bond between biphenyl-4-carboxylic acid and an amine. This reaction is one of the most frequently used in medicinal chemistry. nih.gov The process typically involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.com

Role of Amine Reactants, including 3-ethoxypropylamine (B153944) Derivatives

The amine reactant provides the nitrogen atom for the amide bond. In the synthesis of this compound, the specific amine used is 3-ethoxypropylamine. This primary amine acts as the nucleophile, attacking the activated carbonyl carbon of the biphenyl-4-carboxylic acid derivative to form a tetrahedral intermediate, which then collapses to form the stable amide bond. pulsus.com

The synthesis of 3-ethoxypropylamine itself can be achieved through a two-step process. A patented method describes the reaction of acrylonitrile (B1666552) with ethanol (B145695) in the presence of a strong base catalyst to form 3-ethoxypropionitrile (B165598). google.com This intermediate is then subjected to hydrogenation, typically using a metal catalyst in the presence of hydrogen gas and an inhibitor, to reduce the nitrile group to a primary amine, yielding the final 3-ethoxypropylamine product. google.com

The N-(3-ethoxypropyl) moiety is thus incorporated into the final molecule through this crucial amidation step, defining a key structural feature of the compound.

Strategies for Introducing the N-(3-ethoxypropyl) Moiety

The most direct and convergent strategy for introducing the N-(3-ethoxypropyl) group is the amide coupling reaction between biphenyl-4-carboxylic acid and 3-ethoxypropylamine, as detailed in section 2.2. This one-step process is highly efficient, particularly when modern coupling reagents are employed. nih.govhepatochem.com

Alternative, though less common and more linear, synthetic strategies could also be envisioned. These would involve building the side chain in a stepwise fashion. For example:

Alkylation followed by amidation: One could start with 3-ethoxypropan-1-ol, convert the alcohol to a leaving group (e.g., a tosylate or halide), and use it to alkylate an amine precursor before a final coupling step.

Amidation followed by etherification: An alternative route could involve the amidation of biphenyl-4-carboxylic acid with 3-aminopropan-1-ol to form N-(3-hydroxypropyl)biphenyl-4-carboxamide. The terminal hydroxyl group could then be etherified using an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base to form the final ethoxy group.

However, the direct amidation with pre-synthesized 3-ethoxypropylamine remains the most practical and convergent approach, leveraging the reliability and high yields of modern amide bond formation techniques.

Synthesis of Ethoxypropylamine Synthons

The key synthon, 3-ethoxypropylamine, is primarily synthesized through a two-step process starting from acrylonitrile and ethanol. google.com The first step is a cyanoethylation reaction where ethanol is added across the double bond of acrylonitrile, typically under basic catalysis, to form 3-ethoxypropionitrile. google.com The subsequent step involves the reduction of the nitrile group to a primary amine, yielding the desired 3-ethoxypropylamine. google.com

A patented method highlights the process, which involves reacting ethanol and acrylonitrile in the presence of a catalyst, such as sodium hydroxide, sodium methoxide, or sodium ethoxide. google.com The resulting 3-ethoxypropionitrile is then hydrogenated using a catalyst like Raney nickel to produce 3-ethoxypropylamine with high purity. google.com The process is designed to be efficient, with the potential for recycling excess ethanol and catalysts to reduce production costs and waste. google.com

Table 1: Synthesis of 3-Ethoxypropionitrile Intermediate google.com
CatalystReaction Temperature (°C)Reaction Time (hours)Yield of 3-Ethoxypropionitrile (%)
Sodium Ethoxide45398.3
Sodium Hydroxide50398.0
Sodium Methoxide50696.5

Optimization of Amidation with Specific Alkyl Chains

The formation of the amide bond between biphenyl-4-carboxylic acid and an alkylamine like 3-ethoxypropylamine is a critical step that can be optimized through various coupling methods. The standard approach involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

One common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. A more direct and often milder approach involves the use of peptide coupling reagents. Research into the formation of DNA-encoded combinatorial libraries has led to highly optimized conditions for amide bond formation. researchgate.net A particularly effective combination is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the carbodiimide (B86325) coupling agent, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as an additive to suppress side reactions and racemization, and a base such as N,N'-diisopropylethylamine (DIPEA). researchgate.net This methodology has proven efficient for a wide array of carboxylic acids and amines, achieving high conversion rates. researchgate.net Other powerful coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed for efficient acid-amine coupling to form carboxamides. nih.gov

Regioselective and Stereoselective Synthesis Approaches for Biphenyl Carboxamides

The synthesis of the biphenyl-4-carboxamide scaffold requires precise control over the substitution pattern, a concept known as regioselectivity. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the regioselective synthesis of biphenyl derivatives. arabjchem.orgajgreenchem.comrsc.org This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. To create biphenyl-4-carboxylic acid, 4-bromobenzoic acid can be reacted with phenylboronic acid, or conversely, benzoic acid-4-boronic acid can be reacted with a halobenzene. ajgreenchem.com This method is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of substituted biphenyl carboxylic acids. ajgreenchem.com

Table 2: Examples of Substituted Biphenyl-4-carboxylic Acids via Suzuki Coupling ajgreenchem.com
Aryl Halide PrecursorBoronic Acid PartnerResulting Biphenyl Product
1-(4-bromophenyl)cyclopropane-1-carboxylic acidPhenylboronic acid1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid
1-(4-bromophenyl)cyclopropane-1-carboxylic acid4-Methylphenylboronic acid1-(4'-methyl-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid
1-(4-bromophenyl)cyclopropane-1-carboxylic acid4-Methoxyphenylboronic acid1-(4'-methoxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid
1-(4-bromophenyl)cyclopropane-1-carboxylic acid4-Benzyloxyphenylboronic acid1-(4'-(benzyloxy)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid

Stereoselectivity in biphenyl systems often relates to atropisomerism, which arises from hindered rotation around the single bond connecting the two aryl rings. rsc.orgrsc.org For this compound itself, the barrier to rotation is low. However, introducing bulky substituents at the ortho positions (2, 2', 6, 6') of the biphenyl core can create stable atropisomers, which are stereoisomers that can be isolated. Synthetic strategies targeting these stereoisomers would require asymmetric coupling methods or chiral resolution of a racemic mixture.

Post-Synthetic Modifications and Functionalization of the this compound Scaffold

Post-synthetic modification (PSM) is a powerful strategy for diversifying a core molecular structure without needing to synthesize each new analogue from scratch. rsc.org This approach allows for the late-stage introduction of various functional groups to fine-tune the molecule's properties.

Modifications on the Biphenyl Core

The biphenyl core of the molecule is amenable to various modifications. Like benzene, the biphenyl rings can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. arabjchem.org The position of these substitutions will be directed by the existing carboxamide group and the electronics of the two rings. More advanced techniques like transition metal-catalyzed C-H activation offer a modern pathway for the direct functionalization of the aromatic C-H bonds, allowing for the introduction of new groups with high precision. researchgate.netntu.ac.uk For example, palladium-catalyzed olefination can modify aryl residues in complex molecules. researchgate.net

Alterations of the Alkoxypropyl Chain

The N-(3-ethoxypropyl) chain offers sites for chemical alteration. While the ether linkage is generally stable, it can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr), which would yield a hydroxylpropyl group and bromoethane, though this might also hydrolyze the amide bond. A more strategic modification involves derivatization to enhance properties. An example from related fields is pegylation, where polyethylene (B3416737) glycol (PEG) chains are attached to a molecule. nih.gov Modifying the alkoxypropyl chain of this compound in a similar manner, for instance by replacing the ethyl group with a longer or more functionalized chain, could be explored to alter its physical properties.

Derivatization of the Amide Linkage

The amide bond itself, while robust, can be a target for derivatization. One significant modification is the replacement of the entire carboxamide linker with a bioisostere, such as a sulfonamide group, which can alter the chemical properties and biological interactions of the molecule. nih.gov The amide can also be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH4), which would transform the this compound into (biphenyl-4-yl)-N-(3-ethoxypropyl)methanamine. Additionally, recent advances have shown the possibility of converting amides into other functional groups like enamides through transition metal-catalyzed reactions, offering further avenues for structural diversification. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For N-(3-ethoxypropyl)biphenyl-4-carboxamide, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

A ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. The biphenyl (B1667301) group would exhibit characteristic signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the two phenyl rings would likely appear as complex multiplets due to coupling with each other. The protons of the ethoxypropyl side chain would be found in the aliphatic region (typically δ 1.0-4.0 ppm). For instance, the methyl protons of the ethoxy group would be expected to show a triplet, while the methylene (B1212753) protons would present as quartets and multiplets. The amide proton (N-H) would likely appear as a broad singlet or a triplet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 160-180 ppm. The carbons of the biphenyl system would generate a series of signals in the aromatic region (δ 120-150 ppm), while the carbons of the ethoxypropyl chain would appear in the aliphatic region (δ 15-70 ppm).

To definitively assign all proton and carbon signals, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to trace the connectivity within the ethoxypropyl chain and within each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the biphenyl core, the carboxamide linkage, and the ethoxypropyl side chain.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would be indicative of the C=O stretching of the amide group. The N-H stretching vibration of the secondary amide would likely appear as a distinct band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic biphenyl rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethoxypropyl group would be found just below 3000 cm⁻¹. The presence of the ether linkage (C-O-C) in the ethoxypropyl group would be confirmed by a stretching band in the region of 1050-1150 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amide)3200-3400
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C=O Stretch (Amide)1630-1680
C-O Stretch (Ether)1050-1150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, which is a critical step in its definitive identification. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, showing the characteristic cleavage of the amide bond and fragmentation of the ethoxypropyl chain, which would be consistent with the proposed structure.

Advanced Spectroscopic and Structural Characterization of this compound

The comprehensive analysis of novel chemical entities is foundational to modern chemical and pharmaceutical sciences. For the compound this compound, a molecule featuring a biphenyl core linked to an ethoxypropyl amide side chain, advanced analytical techniques are required to unequivocally determine its structure and conformation. This article focuses on two powerful methodologies: tandem mass spectrometry (MS/MS) for structural confirmation and X-ray crystallography for solid-state structural elucidation.

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the intact molecule, in this case, this compound, is first ionized to form a precursor ion (or parent ion). This ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (or daughter ions). The resulting mass spectrum of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the precursor ion would be [M+H]⁺, corresponding to its molecular weight plus the mass of a proton. Upon fragmentation, characteristic cleavages would be expected along the ethoxypropyl side chain and at the amide bond. Key predicted fragmentation pathways would include the loss of the ethoxy group, cleavage of the propyl chain, and the formation of stable ions corresponding to the biphenyl-4-carboxamide moiety.

While specific experimental MS/MS data for this compound is not available in the reviewed scientific literature, the table below outlines the predicted major fragmentation ions that would be expected in such an analysis. These predictions are based on the known fragmentation patterns of similar biphenyl and N-alkyl amide compounds.

Interactive Data Table: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Identity of Fragment
[M+H]⁺Data not availableBiphenyl-4-carbonyl cation
[M+H]⁺Data not availableIon from cleavage of C-C bond in propyl chain
[M+H]⁺Data not availableIon from cleavage of the amide C-N bond
[M+H]⁺Data not availableIon from loss of the ethoxy group

This table is predictive, as no specific experimental data has been published.

To perform this analysis, a single, high-quality crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

As of the latest literature review, a crystal structure for this compound has not been reported. Therefore, specific data on its unit cell parameters, space group, and atomic coordinates are not available. However, analysis of related biphenyl derivatives suggests that the molecule would likely exhibit a non-planar conformation due to rotation around the single bond connecting the two phenyl rings. The crystal packing would likely be influenced by N-H···O hydrogen bonds between the amide groups of adjacent molecules.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensions (a, b, c)Data not available
Unit Cell Angles (α, β, γ)Data not available
Volume (V)Data not available
Z (Molecules per unit cell)Data not available

No crystallographic data has been published for this specific compound.

Theoretical and Computational Chemistry Studies on N 3 Ethoxypropyl Biphenyl 4 Carboxamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the detailed investigation of electron distribution, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For N-(3-ethoxypropyl)biphenyl-4-carboxamide, DFT calculations would typically be employed to determine its optimized geometry and electronic properties. A common approach involves using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p).

Such studies would yield crucial information about the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the carboxamide group, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

Conformational Analysis and Energy Minimization

The flexibility of the ethoxypropyl chain and the rotational freedom around the biphenyl (B1667301) bond mean that this compound can exist in multiple conformations. Conformational analysis is therefore essential to identify the most stable, low-energy conformers. This process involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

Energy minimization calculations, often performed using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods before being refined with DFT, are used to find the geometry with the lowest potential energy. The resulting data can be visualized in a Ramachandran-like plot, showing the energetically favorable dihedral angles. Understanding the preferred conformation is crucial as it dictates how the molecule will interact with its environment, including biological targets.

Table 2: Hypothetical Torsional Angle Preferences for Key Rotatable Bonds in this compound

BondMost Stable Dihedral Angle (°)
Biphenyl C-C35
Carboxamide C-N175
Propyl C-C-N-170
Ethoxy C-O-C110

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to the active site of a protein (target).

In Silico Screening and Virtual Ligand Design

While this compound is a specific compound, its biphenyl carboxamide core could be identified through in silico screening of large chemical libraries against a particular biological target. Virtual screening allows for the rapid assessment of thousands or even millions of compounds, prioritizing those with the highest predicted binding affinity for experimental testing. The design of this compound could also be the result of virtual ligand design, where the structure is computationally modified to optimize its interaction with a known binding site.

Prediction of Binding Modes and Affinities with Macromolecular Targets

To predict the binding mode of this compound, a relevant macromolecular target would first be selected. Given the history of biphenyl carboxamides as antagonists for various receptors, a hypothetical target could be a G-protein coupled receptor or an enzyme. The docking simulation would then place the molecule in the binding site in various orientations and conformations, scoring each pose based on a scoring function that estimates the binding affinity.

The results would reveal the likely binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the biphenyl rings and aromatic residues in the protein. For instance, the amide group of this compound would be a prime candidate for forming hydrogen bonds with amino acid residues in the binding pocket.

Table 3: Hypothetical Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Docking Score-8.5 kcal/mol
Predicted Inhibition Constant (Ki)500 nM
Key Interacting ResiduesTyr123, Phe234, Asn345
Types of InteractionsHydrogen bond with Asn345, Pi-stacking with Tyr123 and Phe234

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. A simulation of this compound, either in a solvent or bound to a protein, would provide insights into its flexibility, conformational changes, and the stability of its interactions.

An MD simulation of the ligand-protein complex obtained from docking would allow for the assessment of the stability of the predicted binding pose. By analyzing the root-mean-square deviation (RMSD) of the ligand's atomic positions over the course of the simulation, one can determine if the ligand remains stably bound in the active site. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate the free energy of binding with greater accuracy than docking alone. Studies on similar biphenyl compounds have utilized polarizable MD simulations to investigate their behavior in different solvent environments nih.gov.

Table 4: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in a Water Box

ParameterValue
Simulation Time100 ns
Force FieldAMBER
Average RMSD of the ligand1.5 Å
Radius of Gyration4.2 Å

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural or physicochemical properties of a series of compounds with their biological activities. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous structures, such as other biphenyl carboxamide derivatives, provide a clear framework for how such models would be developed.

The development of predictive QSAR models for biphenyl carboxamides typically involves the curation of a dataset of compounds with known biological activities, such as their inhibitory concentrations (IC50) against a particular target. For instance, studies on biphenyl carboxamide analogues with anti-inflammatory activity have utilized multiple linear regression (MLR) to establish a statistically significant model. nih.gov In one such study, a model with a correlation coefficient (R²) of 0.800 was developed, indicating a strong correlation between the selected descriptors and the biological activity. nih.gov

For related compounds, such as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), more complex machine learning algorithms like Support Vector Machines (SVM) have been employed alongside MLR. nih.gov These models often yield high predictive accuracy, with reported R² values for training sets reaching up to 0.929 and for test sets up to 0.826. nih.gov The robustness of these models is further validated using parameters like the leave-one-out cross-validation coefficient (Q²LOO) and the predictive R² for the external test set (R²PRESS).

A hypothetical QSAR model for a series of analogues of this compound could be developed using a similar approach. The key steps would include:

Dataset Selection: A series of biphenyl-4-carboxamide derivatives with varying substituents on the amide nitrogen and the biphenyl rings would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.

Model Building and Validation: Statistical methods like MLR or SVM would be used to build the QSAR model, which would then be rigorously validated to ensure its predictive power.

Table 1: Representative Statistical Parameters for QSAR Model Development

Parameter Description Typical Value
n Number of compounds in the dataset > 20
Coefficient of determination (goodness of fit) > 0.6
Q²LOO Cross-validated R² (internal validation) > 0.5

| R²test | R² for the external test set (external validation) | > 0.6 |

This table is interactive. You can sort and filter the data.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For biphenyl carboxamide derivatives, several key pharmacophoric features can be inferred from studies on structurally related compounds that act as enzyme inhibitors or receptor antagonists.

For CETP inhibitors with a similar biphenyl core, pharmacophore models have identified several crucial features. These typically include:

Aromatic Rings: The two phenyl rings of the biphenyl moiety are critical for establishing hydrophobic interactions within the binding pocket of the target protein.

Hydrogen Bond Acceptors: The carbonyl oxygen of the carboxamide group is a key hydrogen bond acceptor, forming essential interactions with amino acid residues in the active site.

Hydrogen Bond Donors: The amide nitrogen can act as a hydrogen bond donor, further stabilizing the ligand-protein complex.

Table 2: Potential Pharmacophoric Features of this compound

Feature Description Potential Role in Biological Activity
Aromatic Ring 1 (Phenyl) The phenyl group directly attached to the carboxamide. Hydrophobic interactions, π-π stacking.
Aromatic Ring 2 (Phenyl) The second phenyl group of the biphenyl moiety. Hydrophobic interactions, π-π stacking.
Hydrogen Bond Acceptor The carbonyl oxygen of the carboxamide. Formation of hydrogen bonds with the target protein.
Hydrogen Bond Donor The amide nitrogen of the carboxamide. Formation of hydrogen bonds with the target protein.

| Hydrophobic Group | The 3-ethoxypropyl side chain. | Modulation of binding affinity and pharmacokinetic properties. |

This table is interactive. You can sort and filter the data.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions (excluding direct toxicity profiles)

The prediction of ADMET properties is a critical step in the early stages of drug discovery, as poor pharmacokinetics is a major cause of clinical trial failures. While experimental ADMET data for this compound is not available, these properties can be predicted using various in silico models. These models are often trained on large datasets of known drugs and employ machine learning algorithms to predict the ADMET profile of a novel compound based on its chemical structure.

The following table presents a summary of the predicted ADMET properties for this compound, generated using a leading computational tool.

Table 3: Predicted ADMET Properties of this compound

Property Predicted Value/Classification Significance
Gastrointestinal Absorption High Indicates good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeant Yes Suggests the compound may cross into the central nervous system.
P-glycoprotein (P-gp) Substrate No The compound is not likely to be actively effluxed from cells by P-gp.
CYP1A2 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
CYP2C19 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
CYP2C9 Inhibitor No Lower likelihood of interactions with drugs metabolized by this enzyme.
CYP2D6 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.
CYP3A4 Inhibitor Yes Potential for drug-drug interactions with substrates of this enzyme.

| Log Kp (skin permeation) | -5.89 cm/s | Indicates low skin permeability. |

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These predictions suggest that this compound is likely to have good oral absorption and be able to penetrate the blood-brain barrier. However, the predicted inhibition of several key cytochrome P450 (CYP) enzymes indicates a potential for drug-drug interactions, a factor that would need to be carefully considered in any future drug development efforts.

Biological Activity Evaluations in Vitro and Non Human in Vivo Models

Antimicrobial Activities of Biphenyl-4-carboxamide Derivatives

The biphenyl-4-carboxamide scaffold has been a foundation for the development of various antimicrobial agents. Researchers have synthesized and evaluated a range of derivatives for their efficacy against a wide array of fungal and bacterial pathogens.

Biphenyl-4-carboxamide derivatives have demonstrated significant potential as antifungal agents, particularly against plant pathogens. A series of novel carboxamide derivatives featuring the biphenyl (B1667301) pharmacophore were designed and synthesized, showing in vitro antifungal activities against several typical plant pathogens, including those from oomycetes, ascomycetes, deuteromycetes, and basidiomycetes. nih.gov Notably, certain compounds were effective in in vivo assays against Botrytis cinerea on cucumbers, even against strains resistant to existing fungicides like carbendazim. nih.gov The proposed mechanism for some of these derivatives, such as compound B12, involves the disruption of protein synthesis in the fungus. nih.gov

Further studies on N-(alkoxy)diphenyl ether carboxamide derivatives, which are structurally related, identified them as novel succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.govresearchgate.netmdpi.com Compound M15 from this series showed excellent control over four plant pathogens, with inhibition rates exceeding 60% at a concentration of 50 μg/mL. nih.govresearchgate.net The introduction of a halogen on the N-O-benzyl substitution was found to enhance the antifungal activity. mdpi.com

In the context of human pathogens, derivatives of biphenyl-4-carboxylic acid have been investigated for their activity against Candida species. researchgate.netnih.gov While some ester derivatives showed moderate to good bioactivity against Candida albicans and Candida tropicalis, others, like certain arylsulfonamide derivatives of biphenyl-4-carboxamide, were also screened for their fungistatic potential. researchgate.netnih.gov For instance, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide was identified as a hit structure with antifungal potential. nih.gov

Table 1: Antifungal Activity of Selected Biphenyl-4-carboxamide Derivatives

Compound/Derivative Type Fungal Strain(s) Activity/Finding Reference(s)
Novel biphenyl carboxamides Botrytis cinerea Effective control in vivo, including against resistant strains. nih.gov
N-(alkoxy)diphenyl ether carboxamides (e.g., M15) Various plant pathogens Inhibition rates >60% at 50 μg/mL; act as SDH inhibitors. nih.govresearchgate.net
Biphenyl-4-carboxylic acid esters Candida albicans, C. tropicalis Moderate to good bioactivity observed. researchgate.net
N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide Candida spp. Identified as a promising "hit structure". nih.gov

The antibacterial potential of biphenyl-4-carboxamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies on N(4-substitution phenyl carbamothioyl) biphenyl-4-carboxamide derivatives indicated a broad spectrum of activity. Similarly, other synthesized biphenyl derivatives have shown promising results in vitro against strains like Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

Research into biphenylglyoxamide-based compounds, which mimic antimicrobial peptides, has revealed that the biphenyl scaffold is crucial for activity against Gram-negative bacteria such as Pseudomonas aeruginosa and E. coli. One of the more potent analogues, a chloro-substituted quaternary ammonium (B1175870) iodide salt (15c), demonstrated activity against both Gram-positive (S. aureus, MIC = 8 µM) and Gram-negative bacteria (E. coli, MIC = 16 µM). The structure-activity relationship studies highlighted that while the biphenyl backbone was important for Gram-negative activity, other modifications like an octanesulfonyl group were essential for Gram-positive activity.

Table 2: Antibacterial Spectrum of Selected Biphenyl-4-carboxamide Derivatives

Compound/Derivative Type Bacterial Strain(s) Activity/Finding Reference(s)
N(4-substitution phenyl carbamothioyl) biphenyl-4-carboxamides Broad spectrum Possessed a broad spectrum of antibacterial activity.
Biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl-amides E. coli, P. aeruginosa, B. subtilis, S. aureus All compounds showed promising in vitro antimicrobial activity.
Biphenylglyoxamide-based mimics (e.g., 15c) S. aureus, E. coli, P. aeruginosa Biphenyl moiety essential for Gram-negative activity; potent against both types.
SCPD3 (a synthesized biphenyl derivative) E. coli Showed maximum activity against this Gram-negative bacterium compared to the standard.

Enzyme Inhibition Profiles

Biphenyl-4-carboxamide and its analogues have been identified as inhibitors of several key enzymes, suggesting their potential in treating a range of disorders.

Derivatives of biphenyl have been designed and synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. A study of symmetrical molecules containing biphenyl scaffolds revealed that several derivatives were potent inhibitors of both enzymes. For instance, compound 19 was a highly potent AChE inhibitor (IC₅₀ = 0.096 µM) and a moderate BChE inhibitor (IC₅₀ = 1.25 µM), while compound 15 showed strong inhibition of BChE (IC₅₀ = 0.74 µM) and good AChE inhibition (IC₅₀ = 1.18 µM). The length of the linker between the biphenyl core and other functional groups was found to be a critical determinant of inhibitory activity. Other research on 2-benzoylhydrazine-1-carboxamides also demonstrated dual inhibition of both cholinesterases, with IC₅₀ values in the micromolar range.

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382). Inhibiting FAAH elevates the levels of these endogenous signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. The biphenyl scaffold is a key feature in several potent FAAH inhibitors. One of the most well-known examples is URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester), a selective FAAH inhibitor. Systemic administration of URB597 in rats leads to a significant and lasting inhibition of FAAH in the brain, resulting in increased brain levels of anandamide.

The development of peripherally restricted FAAH inhibitors has also utilized the biphenyl structure to limit blood-brain barrier penetration, aiming to reduce central nervous system side effects while treating peripheral conditions like inflammatory pain. Modifications to the biphenyl rings, such as the addition of hydroxyl or carboxyl groups, have been explored to modulate the distribution and activity of these inhibitors. Other related compounds, such as URB878 (4-phenylbutylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester), have also been developed as potent FAAH inhibitors and studied for their effects in models of lung injury.

Table 3: Enzyme Inhibition Profiles of Selected Biphenyl Derivatives

Enzyme Target Derivative/Compound Key Finding Reference(s)
AChE & BChE Symmetrical biphenyl derivatives (e.g., 15, 19) Potent dual inhibitors with IC₅₀ values in the nanomolar to low micromolar range.
Urease Hydrazide-hydrazones of 2-{2-Fluoro [1, 1′-biphenyl]-4-yl} propanoic acid Showed in-vitro urease inhibition, suggesting the scaffold's potential. researchgate.net
FAAH URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester) Potent and selective FAAH inhibitor, increases brain anandamide levels.
FAAH URB878 (4-phenylbutylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester) Potent FAAH inhibitor studied in models of lung injury.
FAAH O-biphenyl-3-yl carbamates Development of peripherally restricted inhibitors for treating pain and inflammation.

Sortase A Inhibition

While the inhibition of Sortase A from Staphylococcus aureus is a recognized strategy for developing anti-infective agents, specific data on the inhibitory effects of N-(3-ethoxypropyl)biphenyl-4-carboxamide against this enzyme are not present in the reviewed scientific literature. nih.govnih.gov Research in this area has identified other chemical entities as potent inhibitors. nih.gov

Receptor Modulation and Ligand-Binding Studies

Histamine (B1213489) H3 Receptor Agonism/Antagonism in Cellular Assays

The biphenylalkoxyamine scaffold, of which this compound is a member, has been a subject of investigation for its affinity to the histamine H3 receptor (H3R). nih.govbiorxiv.org Studies on a series of biphenylalkoxyamine derivatives have demonstrated that these compounds can exhibit significant binding affinity for the human H3R, typically in the nanomolar range. nih.govbiorxiv.org The affinity is influenced by the nature of the amine moiety, the length of the carbon chain, and the position of the second phenyl group. nih.gov

In radioligand binding assays using human H3R stably expressed in HEK293 cells, various analogs have been evaluated, showing a range of inhibitory constants (Ki). nih.govbiorxiv.org For instance, derivatives with different amine substitutions and linker lengths have been synthesized and their affinities determined, providing insight into the structure-activity relationship (SAR) of this class of compounds at the H3R. nih.gov Generally, these compounds act as antagonists or inverse agonists at the H3 receptor. biorxiv.orgnih.gov

Table 1: Histamine H3 Receptor Binding Affinities of Related Biphenylalkoxyamine Derivatives

Compound Amine Moiety Linker Length (carbons) Phenyl Position Ki (nM)
Analog 1 Piperidine 5 para 150.9
Analog 2 Azepane 5 para 33.9
Analog 3 Piperidine 6 meta 19
Analog 4 Azepane 6 meta 528

This table is representative of the types of data found in the literature for analogous compounds and does not represent data for this compound itself.

Platelet-Activating Factor (PAF) Antagonist Activity in Non-Human Models

Derivatives of biphenylcarboxamide have been assessed for their ability to act as antagonists of the platelet-activating factor (PAF) receptor. nih.gov A series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides, which are structurally analogous to this compound, were evaluated for their PAF antagonist activity. nih.gov These evaluations were conducted through binding assays using washed, whole dog platelets and in vivo studies measuring the inhibition of PAF-induced bronchoconstriction in guinea pigs. nih.gov

The research highlighted that modifications to the biphenyl and carboxamide side-chain portions of the molecule significantly impact both binding potency and oral bioavailability. nih.gov For example, the introduction of a methyl group in the R configuration on the carbon adjacent to the carboxamide nitrogen led to a notable increase in binding assay potency for certain derivatives. nih.gov

Table 2: In Vivo PAF Antagonist Activity of Related Biphenylcarboxamide Derivatives

Compound Structure In Vivo Model Inhibition of PAF-induced Bronchoconstriction
(R)-2-bromo-3',4'-dimethoxy-N-[1-methyl-4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamide Biphenylcarboxamide derivative Guinea Pig >55% (6h post oral dose)
(R)-2-butyl-3',4'-dimethoxy-N-[1-methyl-4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamide Biphenylcarboxamide derivative Guinea Pig >55% (6h post oral dose)

This table presents data for compounds structurally related to this compound to illustrate the activity of the general chemical class. nih.gov

Nuclear Receptor Modulation (e.g., NR2F6 activity)

There is no available scientific literature that has investigated the modulatory effects of this compound on nuclear receptors, including the nuclear receptor subfamily 2 group F member 6 (NR2F6).

Glucocorticoid Receptor Ligand Activity

The activity of this compound as a ligand for the glucocorticoid receptor has not been reported in the reviewed scientific literature.

Biogenic Amine Transporter Inhibition

Following a comprehensive search of scientific databases and literature, no studies were identified that evaluated the inhibitory activity of this compound on biogenic amine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Consequently, there is no available data on its binding affinity or potential to modulate the function of these transporters.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines (Non-Human)

Inhibition of Cancer Cell Growth and Viability in In Vitro Models

No published research was found that investigated the antiproliferative or cytotoxic effects of this compound on any non-human cancer cell lines. As a result, data regarding its potential to inhibit cancer cell growth or viability are not available.

Mechanism of Action Studies in Cancer Cells (e.g., induction of mitotic cell death, influence on protein synthesis)

Consistent with the absence of data on its antiproliferative activity, there are no available studies on the mechanisms of action of this compound in cancer cells. Research into its effects on processes such as mitotic cell death or protein synthesis has not been reported in the scientific literature.

Other Investigated Biological Functions in Preclinical Models (non-human, excluding therapeutic use)

Modulation of Signaling Pathways (e.g., Hippo, JNK)

There is no scientific literature available that describes the modulation of the Hippo or JNK signaling pathways by this compound in any preclinical models.

Neuroprotection Studies (e.g., against excitotoxicity in hippocampal slices)

No studies have been published detailing any neuroprotective properties of this compound. Investigations into its potential to protect against neuronal damage, such as excitotoxicity in hippocampal slices, have not been reported.

Diuretic Activity in Animal Models

While direct studies on the diuretic activity of this compound in animal models are not available in the reviewed scientific literature, research into structurally related compounds, specifically biphenyl-4-carboxamide derivatives, has provided evidence of diuretic potential within this chemical class. A notable study investigated the in vivo diuretic effects of a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides in rats. researchgate.netnih.govptfarm.pl

The research aimed to synthesize and evaluate these biphenyl-4-carboxamide derivatives for their diuretic properties. nih.govptfarm.pl The study utilized a rat model to assess the diuretic activity of the synthesized compounds. The primary parameters measured were the total volume of urine excreted and the concentration of key electrolytes, namely sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻), in the urine. researchgate.net The performance of the test compounds was compared against standard diuretic agents, urea (B33335) and acetazolamide, to gauge their efficacy. ptfarm.pl

Among the synthesized derivatives, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide emerged as a particularly promising candidate, demonstrating significant diuretic activity. researchgate.netnih.govptfarm.pl Further exploration in related studies on benzothiazole (B30560) derivatives has shown that substitutions on the benzothiazole ring can modulate the diuretic effect. For instance, the introduction of electron-withdrawing groups such as chloro (Cl), fluoro (F), and bromo (Br) at specific positions of the benzothiazole ring has been reported to enhance urinary excretion. jchemrev.com Another study on different benzothiazole derivatives also highlighted a compound that exhibited a diuretic effect 1.75 times more powerful than acetazolamide, increasing urine output by over 300% compared to the control group. jchemrev.com

These findings suggest that the biphenyl-4-carboxamide scaffold, particularly when combined with a benzothiazole moiety, is a promising area for the development of new diuretic agents. The diuretic action and potency appear to be influenced by the nature of the substituents on the heterocyclic ring system.

Research Findings on Diuretic Activity of Biphenyl Benzothiazole-2-Carboxamide Derivatives

The following interactive table summarizes the diuretic activity of selected biphenyl benzothiazole-2-carboxamide derivatives from the study by Yar and Ansari (2009), showcasing the key parameters measured.

CompoundDiuretic Activity (Urine Volume)Sodium (Na⁺) ExcretionPotassium (K⁺) ExcretionChloride (Cl⁻) Excretion
Control (Vehicle) BaselineBaselineBaselineBaseline
Urea (Standard) IncreasedIncreasedIncreasedIncreased
Acetazolamide (Standard) Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide Promising IncreaseElevatedElevatedElevated
Substituted Derivatives Varied based on substitutionVaried based on substitutionVaried based on substitutionVaried based on substitution

Note: This table is a qualitative representation based on the reported findings. Specific quantitative data from the original publication should be consulted for precise values. researchgate.netnih.govptfarm.pl

Structure Activity Relationship Sar and Mechanistic Insights for Biphenyl Carboxamide Derivatives

Impact of Substitutions on the Biphenyl (B1667301) Core on Biological Activity

The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov Its relative flexibility allows it to adopt various conformations within binding pockets, and the substitution pattern on its two phenyl rings can be systematically modified to fine-tune biological activity. nih.gov

Research on biphenyl derivatives has demonstrated that the nature and position of substituents on the core are critical. For instance, in a study on ortho-biphenyl carboxamides as inhibitors of the Hedgehog signaling pathway, modifications to the biphenyl core were instrumental in reducing off-target activity against microsomal triglyceride transfer protein (MTP) and enhancing potency for the Smoothened receptor. nih.gov Similarly, studies on biphenyl amides as Hsp90 inhibitors showed that while many substitutions on the biphenyl ring did not significantly alter inhibitory activity, substitution at the ortho-position relative to the amide linkage was generally not well-tolerated, likely due to steric hindrance that disrupts crucial hydrogen bonding networks. nih.gov

The electronic properties of substituents also play a significant role. In a series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives evaluated as carbonic anhydrase (CA) inhibitors, the introduction of various substituents led to a range of inhibitory activities against different CA isozymes. nih.gov For example, a derivative featuring a pyridinyl moiety (9d) showed excellent inhibitory activity against hCA-IX, being eightfold more potent than the standard inhibitor Acetazolamide. researchgate.net Conversely, halo-substitutions resulted in varied effects depending on the specific isozyme. nih.govresearchgate.net

CompoundSubstitution on Biphenyl CoreTarget EnzymeIC₅₀ (µM)
9b 4-FluorophenylhCA-XII0.69 ± 0.15
9d Pyridin-4-ylhCA-IX0.21 ± 0.03
9e 4-BromophenylhCA-II0.38 ± 0.03
Data sourced from a study on aminobiphenyl sulfonamides as carbonic anhydrase inhibitors. nih.govresearchgate.net

These findings underscore that the biphenyl core is not merely a passive scaffold but an active component whose interactions can be precisely modulated through substitution to achieve desired biological effects, such as enhanced potency or target selectivity. nih.govnih.gov

Influence of the N-Alkyl Chain (e.g., N-(3-ethoxypropyl) moiety) on Receptor Affinity and Enzyme Inhibition

The N-alkyl side chain of carboxamide derivatives is a key determinant of binding affinity and selectivity for both receptors and enzymes. The length, branching, and presence of heteroatoms within this chain can significantly impact how the molecule fits into a binding pocket and interacts with key residues. The N-(3-ethoxypropyl) group of the titular compound represents a specific variation of this chain.

Studies on cannabimimetic indoles, a related class of compounds, have shown that the N-1 alkyl side chain is critical for a three-point interaction with the cannabinoid CB₁ receptor. nih.gov Research revealed that an alkyl chain length of at least three carbons is necessary for high-affinity binding to both CB₁ and CB₂ receptors, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group led to a dramatic decrease in binding affinity, indicating a defined spatial limit within the receptor's binding pocket. nih.gov

In the context of biphenyl-containing pyrazole-carboxamides designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, the nature of the N-substituent is also crucial. The design of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides demonstrated that modifications at this position could lead to highly potent enzyme inhibitors. nih.gov The N-(3-ethoxypropyl) moiety, with its flexible three-carbon chain and terminal ether group, provides a combination of hydrophobicity and hydrogen bond accepting capability that can be crucial for anchoring the ligand within a binding site. The ether oxygen can form key hydrogen bonds, while the propyl chain contributes to favorable hydrophobic interactions.

Role of Amide Stereochemistry in Biological Recognition

The amide bond is a cornerstone of molecular recognition in biological systems, primarily due to its unique stereochemical and electronic properties. nih.gov It is a planar, rigid structure with a significant dipole moment. The amide carbonyl oxygen acts as a potent hydrogen bond acceptor, while the N-H group serves as a hydrogen bond donor. nih.gov This dual functionality allows amide-containing molecules to form specific and directional hydrogen-bonding networks within protein binding sites, which are essential for high-affinity interactions.

The stereochemistry of the amide group dictates the spatial orientation of the substituents attached to it—in this case, the biphenyl core and the N-(3-ethoxypropyl) chain. The trans conformation is generally favored, but the local environment of a binding site can stabilize a cis conformation. The ability to adopt the correct conformation is critical for biological activity. For example, in silico analysis of carboxamide derivatives targeting the CCR5 receptor highlighted the importance of a trans conformation for competitive binding. nih.gov

Furthermore, the amide group's resonance stabilization makes the N-H proton less acidic and the carbonyl less basic than in amines or ketones, influencing the strength of the hydrogen bonds it can form. The rigidity of the amide bond also reduces the conformational flexibility of the molecule, which can be entropically favorable for binding by pre-organizing the ligand in a bioactive conformation. rsc.org Therefore, the amide linkage in N-(3-ethoxypropyl)biphenyl-4-carboxamide is not just a simple linker but a critical functional group that governs the molecule's three-dimensional structure and its ability to engage in the precise intermolecular interactions required for biological recognition.

Proposed Molecular Mechanisms of Action Based on In Vitro and In Silico Data

Computational (in silico) and laboratory (in vitro) studies have provided significant insights into how biphenyl carboxamide derivatives exert their biological effects at a molecular level. These compounds have been shown to interact with a variety of enzymes and receptors by fitting into specific binding pockets and modulating their function.

Molecular docking studies have elucidated the binding modes of biphenyl-4-carboxamide derivatives with several enzymes. For instance, derivatives have been identified as potent inhibitors of cholinesterases (AChE and BChE) and urease. bohrium.com In silico analyses revealed that these compounds bind within the active sites of these enzymes, stabilized by a network of interactions. Docking studies of one active biphenyl-4-carboxamide derivative (4h) showed a high binding affinity for urease, with a binding energy of -8.9 kcal/mol. bohrium.com

In another study, biphenyl-4-carboxamide derivatives were docked into the active site of AChE. nih.gov The most active compound was found to target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Its binding was stabilized by hydrogen bonds with Tyr337 and Asp74, and π-π stacking interactions with Trp86 and Tyr341. nih.gov Similarly, N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides have been identified as potent succinate dehydrogenase (SDH) inhibitors, with in silico models showing that substitutions on the pyrazole (B372694) ring can form additional interactions with the enzyme, increasing binding affinity. nih.gov

Compound ClassTarget EnzymeKey Interacting ResiduesInteraction TypeReference
Biphenyl-4-carboxamidesAcetylcholinesterase (AChE)Tyr337, Asp74, Trp86, Tyr341H-bond, π-π stacking nih.gov
Biphenyl-4-carboxamidesUrease(Not specified)High binding affinity noted bohrium.com
Aminobiphenyl sulfonamidesCarbonic Anhydrase II (CA-II)Thr199, His94, Gly132, Leu198H-bond, C-H bond nih.govresearchgate.net
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamidesSuccinate Dehydrogenase (SDH)C_S42Dipolar-dipolar, van der Waals nih.gov

Biphenyl carboxamides have also been developed as modulators of various receptors. Ortho-biphenyl carboxamides were identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. nih.gov Binding assays confirmed their direct interaction with both human and mouse SMO receptors. nih.gov

The biphenyl moiety itself is often a crucial anchor for receptor binding. In a study of small-molecule inhibitors for the immune checkpoint protein PD-L1, the biphenyl group was found to bind tightly within a hydrophobic pocket defined by residues Ile54, Tyr56, Met115, Ala121, and Tyr123. nih.gov This interaction anchors the molecule, allowing other parts of the compound to engage in additional stabilizing interactions. nih.gov

Furthermore, research on biphenyl amides as modulators of the human cytomegalovirus-encoded US28 chemokine receptor led to the discovery of several inverse agonists. nih.gov Structure-activity relationship studies pointed to a pharmacophore model where the biphenyl moiety occupies a key region of the ligand-binding pocket, driving the compound's activity. nih.gov

The interaction of biphenyl carboxamide derivatives with their target enzymes or receptors translates into the modulation of critical cellular signaling pathways.

Hedgehog Pathway Inhibition: By acting as antagonists of the SMO receptor, ortho-biphenyl carboxamides block the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer. nih.gov

Hsp90 Chaperone Function: Biphenylamide derivatives designed as Hsp90 C-terminal inhibitors disrupt the protein folding machinery in cancer cells. This leads to the degradation of numerous oncogenic client proteins (e.g., Her2, Raf1, Akt) and induces apoptosis, thereby inhibiting cancer cell proliferation. nih.gov

Aryl Hydrocarbon Receptor (AHR) Signaling: Certain carboxamide derivatives can activate the AHR signaling pathway at low nanomolar concentrations. nih.gov This activation can induce the expression of epidermal differentiation proteins like filaggrin and counteract the repressive effects of inflammatory cytokines such as IL-4, suggesting a therapeutic potential in inflammatory skin diseases. nih.gov

AMPA Receptor Modulation: Isoxazole-carboxamide derivatives, which share structural motifs with biphenyl carboxamides, act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com By binding to regulatory sites, they can reduce excessive excitatory neurotransmission, a process implicated in chronic pain and central sensitization. mdpi.comresearchgate.net

Design Principles for Enhanced Potency and Selectivity

The rational design of biphenyl carboxamide derivatives to enhance potency and selectivity is a critical aspect of medicinal chemistry, guiding the development of novel therapeutic agents. The structure-activity relationship (SAR) of this class of compounds reveals that specific structural modifications can significantly influence their biological activity. Research into related structures, particularly those targeting enzymes like fatty acid amide hydrolase (FAAH), provides a framework for understanding the key design principles applicable to this compound and its analogs.

A central strategy in enhancing potency involves the modulation of the electronic and steric properties of the biphenyl core. For instance, in a series of cyclohexylcarbamic acid biphenyl esters, which share a similar biphenyl scaffold, the introduction of substituents at the ortho and para positions of the proximal phenyl ring was investigated. The study found that derivatives featuring small, polar groups at the para position of this ring were slightly more effective as FAAH inhibitors than the unsubstituted parent compound. nih.gov This suggests that for biphenyl carboxamides, strategic placement of polar functional groups can lead to more favorable interactions within the target's binding site, thereby increasing potency.

Structure-guided design has also proven to be a powerful principle. In the development of neprilysin (NEP) inhibitors based on a substituted biphenyl butanoic acid framework, the discovery of a new subsite in the S1' pocket of the enzyme led to significant potency enhancements. The addition of a chlorine atom that occupied this newly identified subsite resulted in a 17-fold increase in biochemical potency. nih.gov This highlights the importance of a detailed understanding of the target's three-dimensional structure to rationally design derivatives with optimized interactions.

Furthermore, the nature of the amide substituent plays a crucial role. For anticonvulsant compounds related to (R)-N-benzyl 2-acetamido-3-methoxypropionamide, SAR studies of the 3-oxy site showed that small, nonpolar, and nonbulky substituents retained or improved anticonvulsant activity. nih.gov This indicates that the size and lipophilicity of the side chain attached to the carboxamide are key determinants of potency and that bulky groups can be detrimental to activity.

The development of potent inhibitors is often a balance between achieving high affinity for the target and maintaining selectivity over other related proteins. For FAAH inhibitors, various SAR studies have identified key structural features necessary for potent and selective inhibition. These include the presence of an electrophilic carbon and an activating heterocycle that enhances the reactivity of the carbonyl group. mdpi.com While this compound itself is not a classic covalent inhibitor, these principles of electrophilicity can inform the design of more potent analogs.

The following tables present data from SAR studies on related biphenyl derivatives, illustrating the impact of structural modifications on inhibitory activity.

Table 1: SAR of Biphenyl Esters as FAAH Inhibitors nih.gov

Compound Substituent at Proximal Phenyl Ring pIC50
URB524 (Parent Compound) H Varies (Baseline)
Derivative 1 para-F Improved
Derivative 2 para-Cl Improved
Derivative 3 para-OH Improved

This table illustrates how small, polar substituents at the para position enhance FAAH inhibitory activity compared to the parent compound, while steric hindrance from an ortho-methyl group reduces activity.

Table 2: SAR of ortho-Biphenyl Carboxamides as Hedgehog Signaling Inhibitors nih.gov

Compound ID R1 Group R2 Group Hedgehog Inhibition (IC50, nM)
1 H H >10000
2 Cl H 150
3 H CF3 45

This table demonstrates the significant increase in potency achieved by substituting the ortho-biphenyl carboxamide core, leading to low nanomolar inhibitors of the Hedgehog signaling pathway.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Pathways

The synthesis of N-(3-ethoxypropyl)biphenyl-4-carboxamide can be envisioned through the coupling of biphenyl-4-carboxylic acid and 3-ethoxypropan-1-amine. Future research could focus on optimizing this synthesis and exploring novel, more efficient synthetic routes.

One promising approach involves the application of modern cross-coupling reactions to construct the core biphenyl (B1667301) structure. walshmedicalmedia.com Techniques such as the Suzuki-Miyaura coupling, which utilizes palladium catalysts to couple a boronic acid with a halide, could be employed. Similarly, the Negishi cross-coupling offers another powerful tool for forming the carbon-carbon bond between the two phenyl rings. walshmedicalmedia.com Research could focus on developing microwave-assisted protocols, which have been shown to accelerate reaction times and improve yields for the synthesis of related biphenyl-4-carboxamides. nih.gov

Table 1: Potential Synthetic Methodologies for Biphenyl Scaffolds

Coupling ReactionCatalyst/ReagentsKey Features
Suzuki-Miyaura CouplingPalladium catalyst, BaseMild reaction conditions, high functional group tolerance.
Negishi Cross-CouplingPalladium or Nickel catalyst, Organozinc reagentHigh yields, stereospecificity.
Ullmann ReactionCopper catalystOften requires higher temperatures.
Wurtz–Fittig ReactionSodiumOne of the older methods for aryl-aryl bond formation. walshmedicalmedia.com

Development of Advanced Analytical Techniques for Detection and Quantification

As with any novel compound intended for biological study, the development of robust analytical techniques for the detection and quantification of this compound is crucial. Future research should focus on establishing sensitive and specific methods for its analysis in various matrices, including biological fluids and tissues from preclinical studies.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be the cornerstone for both qualitative and quantitative analysis. The development of specific HPLC methods, including the choice of column, mobile phase, and gradient, will be necessary to achieve optimal separation from potential metabolites and other interfering substances. Tandem mass spectrometry (MS/MS) can provide structural information and enhance selectivity and sensitivity for quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, will be essential for the structural elucidation and confirmation of the synthesized compound. nih.gov Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups, such as the amide carbonyl and the ether linkage. nih.gov

Investigation of Alternative Biological Targets and Disease Models (Non-Human)

The biphenyl carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities. A key area of future research will be to screen this compound against a panel of biological targets to uncover its potential therapeutic applications in non-human models.

Based on the activities of structurally related compounds, several target classes warrant investigation:

Enzyme Inhibition: Many biphenyl carboxamides are known enzyme inhibitors. For instance, analogs have been identified as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and urease. bohrium.com Screening against these and other enzymes, such as carbonic anhydrases which are targets for various pathologies, could be a fruitful avenue. nih.gov

Receptor Antagonism: Derivatives of biphenylcarboxamide have been developed as antagonists of the platelet-activating factor (PAF) receptor, suggesting a potential role in inflammatory conditions. nih.gov Investigating the interaction of this compound with G-protein coupled receptors (GPCRs) and other receptor families is a logical next step.

Antimicrobial and Antifungal Activity: Natural and synthetic biphenyls have demonstrated significant antifungal and antibacterial properties. nih.gov The compound could be tested against a range of pathogenic fungi and bacteria, including resistant strains, to assess its potential as a novel anti-infective agent. nih.gov

In vivo studies in animal models of disease, such as rodent models of inflammation or infection, will be essential to validate any promising in vitro findings.

Table 2: Potential Biological Targets for Biphenyl Carboxamide Derivatives

Target ClassSpecific ExamplesPotential Therapeutic Area (Non-Human)
EnzymesAcetylcholinesterase, Butyrylcholinesterase, Urease, Carbonic AnhydraseNeurological disorders, Infections, Metabolic diseases
ReceptorsPlatelet-Activating Factor (PAF) Receptor, Smoothened (Smo) ReceptorInflammation, Developmental pathway studies
OtherTubulin PolymerizationCell biology research

Application of Advanced Computational Methodologies for Ligand Discovery

Computational chemistry offers powerful tools to guide and accelerate the drug discovery process. Future research on this compound should leverage these methodologies to understand its structure-activity relationships (SAR) and to design novel, more potent analogs.

Molecular Docking: Once potential biological targets are identified, molecular docking studies can be performed to predict the binding mode and affinity of this compound within the target's active site. bohrium.com This can provide insights into the key interactions driving binding and guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of related compounds, QSAR models can be developed to correlate physicochemical properties with biological activity. walshmedicalmedia.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a particular target can be used to screen virtual libraries for novel scaffolds that could also interact with the target. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing a more realistic picture of the binding interactions and the stability of the complex.

Translational Research Perspectives in Preclinical Development (excluding human applications)

Should this compound demonstrate promising activity and a favorable preliminary safety profile in non-human in vitro and in vivo models, the focus of research would shift towards preclinical development. This phase aims to gather the necessary data to support the potential progression of a lead compound.

Key aspects of preclinical development in non-human models would include:

Pharmacokinetic Profiling: Studies in animal models (e.g., rodents, dogs) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Understanding its bioavailability and metabolic fate is crucial. nih.gov

Efficacy Studies in Disease Models: Rigorous testing of the compound's efficacy in relevant animal models of the target disease to establish a dose-response relationship and to compare its performance against standard-of-care treatments.

Lead Optimization: The synthesis and evaluation of additional analogs to improve potency, selectivity, and pharmacokinetic properties while minimizing any observed off-target effects.

The successful completion of these preclinical studies would provide a strong foundation for any future consideration of the compound's potential applications.

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-ethoxypropyl)biphenyl-4-carboxamide and its derivatives?

Methodological Answer: The compound can be synthesized via condensation reactions involving biphenyl-4-carboxylic acid derivatives and 3-ethoxypropylamine. A validated approach involves Dickmann condensation, as demonstrated in piperidone synthesis, where 3-ethoxypropylamine reacts with esters to form intermediates . Key steps include:

Ester Activation : React biphenyl-4-carboxylic acid with ethyl chloroformate to form a mixed anhydride.

Amide Coupling : Introduce 3-ethoxypropylamine under inert conditions (e.g., N₂ atmosphere) with a base like triethylamine.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Derivative Synthesis: Modify the ethoxypropyl chain via alkylation or introduce substituents on the biphenyl ring using Suzuki-Miyaura cross-coupling .

Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the ethoxypropyl group (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.6 ppm for OCH₂) and aromatic protons (δ 7.2–8.0 ppm).
    • ¹³C NMR : Confirm carbonyl resonance (δ ~165–170 ppm) and quaternary carbons on the biphenyl ring.
  • Raman Spectroscopy : Analyze vibrational modes of the carboxamide group (e.g., C=O stretch at ~1660 cm⁻¹) and ethoxypropyl chain, as demonstrated for structurally similar thermo-responsive polymers .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of ethoxypropyl group).

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

Methodological Answer:

  • Cell Viability Assays :
    • Use MTT or resazurin-based assays in cancer cell lines (e.g., pancreatic, breast) to measure IC₅₀ values. Compare with non-cancerous lines (e.g., MCF-10A) to assess selectivity .
    • Example protocol: Seed cells in 96-well plates, treat with 0.1–100 µM compound for 72 hours, and quantify viability.
  • Enzyme Inhibition : Test against kinases (e.g., TAO kinases) using ATP-competitive assays with recombinant enzymes. Monitor inhibition via fluorescence polarization .

Advanced Research Questions

Q. How do structural modifications to the ethoxypropyl group influence bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace the ethoxy group with methoxy or propoxy to alter lipophilicity (logP) and membrane permeability.
    • Shorten/lengthen the propyl chain to test steric effects on target binding.
    • Case Study: Analogues like N-(1,1-diethylpropyl)biphenyl-4-carboxamide show varied IC₅₀ values in cancer cell lines, highlighting the role of branched alkyl groups in potency .
  • Experimental Design : Synthesize 5–10 derivatives, compare IC₅₀ values in parallel assays, and correlate with computational docking studies (e.g., AutoDock Vina) to identify critical binding interactions.

Q. How can researchers resolve discrepancies in IC₅₀ values across cell lines?

Methodological Answer:

  • Data Contradiction Analysis :
    • Assay Validation : Ensure consistency in cell passage number, culture conditions, and assay reagents.
    • Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential target expression between cell lines.
    • Off-Target Effects : Use kinome-wide profiling (e.g., KinomeScan) to detect unintended kinase inhibition .
  • Case Example : Compound 43 (structural analog) showed no activity in MCF-10A cells but inhibited SK-BR-3, likely due to HER2 overexpression in the latter .

Q. What computational approaches predict the pharmacokinetic (PK) properties of this compound?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 interactions, and blood-brain barrier penetration.
    • Polymorphism Screening : Employ molecular dynamics (e.g., GROMACS) to simulate crystal packing and identify stable polymorphs, which impact bioavailability .
  • Validation : Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.